2-(5-Methylpyridin-2-YL)propan-2-OL
Description
2-(5-Methylpyridin-2-YL)propan-2-OL is a pyridine derivative featuring a tertiary alcohol moiety (propan-2-ol) attached to the 2-position of a 5-methyl-substituted pyridine ring. This compound’s structure combines the aromatic and basic properties of pyridine with the hydrogen-bonding capability of a tertiary alcohol.
Properties
CAS No. |
40472-51-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-8(10-6-7)9(2,3)11/h4-6,11H,1-3H3 |
InChI Key |
NIKSILQAEVZVHC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)C(C)(C)O |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences:
- Substituent Effects : The target’s 5-methyl group is electron-donating, increasing pyridine basicity compared to electron-withdrawing groups (e.g., bromo in or iodo in ).
- Alcohol Configuration : Tertiary alcohols (target) exhibit reduced hydrogen-bonding capacity but higher lipophilicity versus primary () or secondary () alcohols.
- Positional Isomerism : Attachment at pyridine’s 2-position (target) versus 3-position () alters steric and electronic interactions with adjacent functional groups.
Hypothesized Physicochemical and Functional Properties
Solubility and Hydrogen Bonding
Crystallographic Considerations
Bulky substituents (e.g., dimethoxymethyl in ) could further disrupt ordered lattice formation.
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